1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Catalog No.
S664463
CAS No.
5413-80-9
M.F
C5H6N6
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS Number

5413-80-9

Product Name

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11)

InChI Key

NXSAXOJMBFFHSG-UHFFFAOYSA-N

SMILES

C1=NNC2=NC(=NC(=C21)N)N

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)N

The exact mass of the compound 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and characterization:

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Researchers have synthesized various derivatives of this compound by modifying its substituents, exploring their potential applications. [, ]

Potential biological activities:

Studies have investigated the potential of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives as:

  • Anticancer agents: Some derivatives have shown promising results in inhibiting the growth of cancer cells, with some targeting specific mutations. []
  • Xanthine oxidase inhibitors: These enzymes are involved in various biological processes, and their inhibition has been explored for therapeutic purposes. 4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, a derivative of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has been studied in this context. []

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound characterized by a pyrazolo-pyrimidine structure. Its molecular formula is C5H6N6C_5H_6N_6 with a molecular weight of approximately 150.14 g/mol. The compound features two amino groups located at the 4 and 6 positions of the pyrimidine ring, which contribute to its chemical reactivity and potential biological activity. The compound has been noted for its stability, with a boiling point of approximately 605.9°C and a density of about 1.743 g/cm³ .

And exhibit significant biological activity. Its unique structural features make it a valuable scaffold in drug design compared to its analogs.

This comprehensive overview highlights the importance of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine in both chemical research and potential therapeutic applications. Further studies will likely expand its utility across various scientific disciplines.

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has garnered attention in medicinal chemistry due to its potential as a pharmacological agent. Studies have shown that derivatives of this compound can act as inhibitors for various enzymes and receptors, including:

  • Epidermal Growth Factor Receptor: Some derivatives have been designed to inhibit this receptor, which is implicated in various cancers .
  • Antiviral Activity: Certain analogs have demonstrated antiviral properties, making them candidates for further research in antiviral drug development.

The biological activities are largely attributed to the compound's ability to interact with biological macromolecules due to its nitrogen-rich structure.

Several synthetic routes have been developed for the preparation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine:

  • Cyclization of Hydrazines and Carbonyl Compounds: This method involves the reaction of hydrazines with appropriate carbonyl compounds followed by cyclization.
  • Reactions Involving Amino Acids or Peptides: Utilizing amino acids as starting materials can lead to the formation of pyrazolo-pyrimidine structures through various coupling reactions.
  • Multi-step Synthesis from Simple Precursors: Starting from simpler heterocycles or aromatic compounds can yield this compound through a series of transformations including nitration, reduction, and cyclization.

These methods allow for the modification of the compound to produce various derivatives with potentially improved properties.

The applications of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine extend into multiple fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs targeting cancer and viral infections.
  • Research Tools: The compound can serve as a probe in biochemical assays due to its ability to interact with specific proteins or enzymes.
  • Material Science: Its unique structure may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine focus on its binding affinity and mechanism of action with biological targets. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: Testing the biological activity against cell lines or enzyme assays helps establish efficacy and potential therapeutic windows.

These studies are crucial for understanding how modifications to the structure can enhance or inhibit activity against specific targets.

Several compounds share structural similarities with 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1H-Pyrazolo[3,4-d]pyrimidin-4-amine2380-63-40.93
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine640284-75-90.88
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine487008-86-60.87

Uniqueness

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific arrangement of nitrogen atoms and functional groups that allow it to engage in diverse

XLogP3

-0.5

Other CAS

5413-80-9

Wikipedia

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Dates

Last modified: 08-15-2023

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